molecular formula C14H11FN2 B13677300 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine

8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13677300
M. Wt: 226.25 g/mol
InChI Key: MPZWUHSZJPUQEG-UHFFFAOYSA-N
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Description

8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, the imidazo[1,2-a]pyridine scaffold, is a well-established privileged structure in drug discovery, known for its wide range of biological activities. Research indicates that fluorinated derivatives of this scaffold, particularly the 8-fluoro substitution, serve as important bioisosteric replacements for other nitrogen-containing heterocycles, such as imidazo[1,2-a]pyrimidine . This mimicry can be used to fine-tune the physicochemical properties of lead compounds, potentially enhancing their drug-like characteristics, which is a central application of this reagent. The primary research value of this compound lies in its use as a key synthetic intermediate or a final building block for the construction of more complex molecules. It is particularly valuable for the development of novel ligands for various biological targets. For instance, related compounds have been evaluated as allosteric modulator ligands for neurotransmitter receptors, such as the GABA A receptor, demonstrating the scaffold's relevance in neuroscience and neuropharmacology research . The incorporation of the fluorine atom and the p-tolyl group offers researchers opportunities to explore structure-activity relationships (SAR) by modulating electronic properties, lipophilicity, and steric interactions. This product is intended For Research Use Only (RUO). RUO products are specialized reagents, like this one, that are exclusively tailored for laboratory research applications . They are essential tools for scientific investigation, experimentation, and analysis in areas such as fundamental research, drug discovery, and the development of new diagnostic assays . This product is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

8-fluoro-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3

InChI Key

MPZWUHSZJPUQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the fused imidazo[1,2-a]pyridine ring system is primarily achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.

One of the most traditional and widely used methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between 2-aminopyridines and α-haloketones. bio-conferences.org This method, first reported by Tschitschibabin in 1925, involves the reaction of 2-aminopyridine (B139424) with compounds like bromoacetaldehyde. bio-conferences.org The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the final bicyclic product. bio-conferences.orgresearchgate.net

Innovations in this classic method include the development of catalyst-free and solvent-free conditions. For instance, reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without a catalyst or solvent has proven to be an efficient strategy. bio-conferences.org Industrial applications often utilize condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. rsc.org This approach is versatile, allowing for the introduction of various substituents at the 2-position of the imidazo[1,2-a]pyridine ring by choosing the appropriately substituted α-haloketone. For example, the reaction of 2-amino-3-fluoropyridine (B1272040) with 2-bromo-1-(p-tolyl)ethanone would be a direct route to the target compound.

Table 1: Examples of Cyclization Reactions
Reactant 1Reactant 2Key ConditionsProduct TypeReference
2-AminopyridineBromoacetaldehyde150-200°C, sealed tubeImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridinesα-Bromo/chloroketones60°C, catalyst-free, solvent-free2-Substituted Imidazo[1,2-a]pyridines bio-conferences.org
2-Amino-5-bromopyridinesPhenacyl bromideStandard condensation6-Bromo-2-phenylimidazo[1,2-a]pyridine nih.gov

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants, which enhances efficiency and atom economy. researchgate.netacs.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent MCR for synthesizing imidazo[1,2-a]pyridines. researchgate.netmdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid like scandium triflate or ammonium (B1175870) chloride. bio-conferences.orgmdpi.com

Other three-component strategies have also been developed. For example, a copper-catalyzed reaction combining 2-aminopyridine, an aldehyde, and a terminal alkyne provides an efficient route to various imidazo[1,2-a]pyridine derivatives. bio-conferences.org These MCRs offer a high degree of flexibility, as the substituents on the final product can be easily varied by changing any of the starting components. acs.org

Table 2: Overview of Multi-Component Reactions (MCRs)
Reaction Name/TypeComponentsCatalyst/ConditionsProduct FeatureReference
Groebke–Blackburn–Bienaymé (GBB-3CR)2-Aminopyridine, Aldehyde, IsocyanideScandium triflate or Ammonium chloride3-Aminoimidazo[1,2-a]pyridines bio-conferences.orgmdpi.com
Copper-Catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
Microwave-Assisted GBB Reaction2-Aminopyridines, 3-Formyl-chromone, IsocyanidesAmmonium chloride, EtOH, MicrowaveImidazo[1,2-a]pyridine-chromones mdpi.com

Both metal-catalyzed and metal-free synthetic strategies have been extensively explored for the construction of the imidazo[1,2-a]pyridine core. nih.govrsc.org

Metal-Catalyzed Syntheses: Transition metals, particularly copper, play a significant role in the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed methods include the aerobic oxidative coupling of 2-aminopyridines and acetophenones, which proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org Copper catalysts have also been employed in one-pot procedures with aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Other metals like rhodium have been shown to be effective for the coupling of α-diazoketones with 2-aminopyridines to yield 2-substituted imidazo[1,2-a]pyridines. researchgate.net

Metal-Free Syntheses: Growing interest in environmentally benign synthetic methods has spurred the development of metal-free approaches. rsc.orgnih.gov These often involve the use of iodine as a catalyst. For example, molecular iodine can catalyze the reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides. nih.gov Another innovative metal-free route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can produce quantitative yields rapidly under ambient conditions. rsc.org Catalyst-free methods, such as the reaction between 2-aminopyridine and phosphorylated alkynes under mild conditions, have also been successfully developed. nih.govacs.org

Table 3: Comparison of Metal-Catalyzed and Metal-Free Approaches
ApproachCatalyst/ReagentReactantsKey AdvantagesReference
Metal-CatalyzedCuI, Cu(OTf)₂, Rh₂(OAc)₄2-Aminopyridines, Acetophenones, Nitroolefins, α-DiazoketonesHigh efficiency, Broad substrate scope organic-chemistry.orgresearchgate.netresearchgate.net
Metal-FreeI₂, NaOH, Graphene Oxide2-Aminopyridines, Ketones, N-propargylpyridiniumsEnvironmentally benign, Avoids metal contamination rsc.orgnih.gov

Targeted Synthesis of 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine

The synthesis of the specifically substituted this compound requires strategic control over the introduction of both the fluorine atom at the 8-position and the p-tolyl group at the 2-position.

The introduction of a fluorine atom onto the imidazo[1,2-a]pyridine scaffold can be achieved either by starting with a fluorinated precursor or by direct fluorination of the pre-formed heterocycle. A common strategy for synthesizing 8-fluoroimidazo[1,2-a]pyridines is to begin with a correspondingly substituted 2-amino-3-fluoropyridine. nih.gov The subsequent cyclization reaction, for instance with an appropriate α-haloketone, will then regioselectively yield the 8-fluoro derivative.

Direct fluorination of the imidazo[1,2-a]pyridine ring system is also possible. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can be used for electrophilic fluorination. nih.govacs.org However, these reactions often show a preference for the 3-position of the ring, meaning that achieving regioselective fluorination at other positions can be challenging and may require specific directing groups or reaction conditions. nih.govacs.org A base-mediated [3 + 3] annulation method has also been developed for synthesizing ring-fluorinated imidazo[1,2-a]pyridines from 1C,3N-dinucleophiles and β-CF₃-1,3-enynes, offering a metal-free alternative. rsc.org

The p-tolyl group at the 2-position is typically introduced by using a building block that already contains this moiety.

Cyclization Approach: The most direct method is to use a ketone precursor bearing the p-tolyl group in a cyclization reaction. For example, the condensation of 2-amino-3-fluoropyridine with 2-bromo-1-(p-tolyl)ethanone (a p-tolyl-substituted α-haloketone) would directly yield this compound in a single cyclization step. This approach is efficient and ensures the correct placement of the p-tolyl group from the outset.

Cross-Coupling Approach: Alternatively, the p-tolyl group can be introduced onto a pre-functionalized imidazo[1,2-a]pyridine ring using a cross-coupling reaction. For instance, an 8-fluoro-2-halo-imidazo[1,2-a]pyridine could be subjected to a Suzuki coupling reaction with 4-tolylboronic acid. This method is highly versatile for creating libraries of 2-aryl substituted compounds. A study describes the synthesis of 2,6-bis(4-cyanophenyl)-imidazo[1,2-a]pyridine derivatives via a Suzuki coupling of a dibrominated imidazo[1,2-a]pyridine with 4-cyanophenylboronic acid, demonstrating the feasibility of such an approach. nih.gov While not directly introducing a p-tolyl group, the principle is the same and could be applied for the synthesis of the target molecule.

Optimization of Reaction Conditions and Yields

The synthesis of 2-arylimidazo[1,2-a]pyridines is often achieved through the reaction of a 2-aminopyridine with an α-haloketone. The efficiency and yield of this transformation are highly dependent on the reaction conditions. Researchers have systematically investigated various parameters to maximize the output of compounds like this compound.

Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, molecular iodine has been employed as an environmentally benign catalyst in water, with ultrasonication sometimes used to enhance reaction rates and yields. nih.gov In one study, the optimal condition for a three-component coupling reaction to form an imidazo[1,2-a]pyridine scaffold was found to be 20 mol % of iodine in water. nih.gov The nature of substituents on the starting materials also plays a crucial role; electron-donating groups on the acetophenone (B1666503) reactant have been observed to result in better yields compared to electron-withdrawing groups. nih.gov

ParameterConditionEffect on YieldReference
CatalystMolecular Iodine (20 mol %)Preeminent Yield nih.gov
SolventWaterEfficient and Green nih.gov
Substituent Effect (Acetophenone)Electron-donating groupImproved Yield nih.gov
Substituent Effect (Acetophenone)Electron-withdrawing groupLower Yield nih.gov

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be introduced to explore its chemical space. These strategies primarily focus on the functionalization of specific carbon positions on the heterocyclic ring.

The C-3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution due to its electron-rich character. nih.govresearchgate.net This reactivity has been exploited to introduce a wide variety of functional groups. Common C-3 functionalization reactions include halogenation, alkylation, arylation, carbonylation, and sulfenylation. researchgate.netexlibrisgroup.com

For example, direct C-3 formylation can be achieved using tetramethylethylenediamine (TMEDA) under visible light catalysis. nih.gov Three-component reactions, such as the aza-Friedel–Crafts reaction, have been developed to install alkyl groups at the C-3 position. mdpi.com Iron(III) bromide (FeBr₃) has been used to catalyze the C-3 aroylation of 2-arylimidazo[1,2-a]pyridines with aryl aldehydes in the presence of air. nih.govrsc.org These methods provide pathways to a diverse range of 3-substituted analogs.

Reaction TypeReagents/CatalystFunctional Group IntroducedReference
FormylationTMEDA, Rose Bengal, Visible Light-CHO nih.gov
AlkylationAldehydes, Amines, Y(OTf)₃-CHR-NR₂ mdpi.com
ArylationAryl Diazonium Salts, Visible Light-Aryl mdpi.com
AroylationAryl Aldehydes, FeBr₃, Air (O₂)-CO-Aryl nih.govrsc.org
SulfenylationSulfinic Acids, Photoredox Catalyst-S-R mdpi.com
AminationAzoles, Acridinium, Cobaloxime-N(Aryl)₂ mdpi.com

Direct C-H functionalization represents a modern and efficient approach to molecular derivatization, avoiding the need for pre-functionalized substrates. rsc.org For imidazo[1,2-a]pyridines, research has focused on developing methods for site-selective C-H functionalization at various positions, including C-3 and C-5. nih.govrsc.org While C-3 functionalization is more common, methods for other positions are emerging. nih.gov

Transition-metal catalysis is a prominent strategy, but metal-free approaches are also being developed. researchgate.netrsc.org Visible light-induced photoredox catalysis has proven to be a powerful tool for various C-H functionalization reactions, including arylation, thiolation, and formylation, primarily at the C-3 position. nih.gov These reactions often proceed via radical pathways, offering a complementary approach to traditional electrophilic substitutions. nih.gov

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, performed to establish structure-activity relationships (SAR). eco-vector.com For this compound, this involves systematically modifying different parts of the molecule to understand how structural changes affect its biological activity.

SAR studies on imidazo[1,2-a]pyridine derivatives have shown that substitutions at various positions on the scaffold can significantly influence their pharmacological properties. nih.gov For instance, analogs might be synthesized with different substituents on the 2-tolyl ring, modifications at the C-3 position, or changes to the substituents on the pyridine ring portion of the scaffold. mdpi.comnih.gov The data gathered from these analogs helps in designing new compounds with improved potency or other desirable properties. nih.govdocumentsdelivered.com For example, a series of imidazo[1,2-a]pyridine derivatives were prepared to explore their potential as Nek2 inhibitors, with SAR analysis guiding the design of more effective compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives can be significantly modulated by the nature and position of substituents on the core scaffold. researchgate.net Research has shown that modifications at the C2, C3, C6, and C8 positions can lead to profound changes in potency and selectivity against different biological targets.

For instance, in the development of inhibitors for the enzyme Nek2, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. The results indicated that the nature of the substituent at the C3 position and on the C2-phenyl ring played a crucial role in the inhibitory activity. documentsdelivered.com

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors documentsdelivered.com

Compound C2-substituent C3-substituent IC50 (nM) against MGC-803 cells
28a 4-fluorophenyl 4-(N,N-dimethylamino)phenyl 115
28c 4-fluorophenyl 4-methoxyphenyl 78
28e 4-fluorophenyl 4-chlorophenyl 38

| 28h | 4-chlorophenyl | 4-chlorophenyl | 52 |

Similarly, studies on imidazo[1,2-a]pyridines as anti-inflammatory agents have demonstrated the importance of substitution patterns. A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), showed significant anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.gov The presence of the 8-methyl group, the 2-(4-(methylsulfonyl)phenyl) group, and the 3-(p-tolylamino) group were all critical for its activity.

Furthermore, a series of 3-substituted imidazo[1,2-a]pyridines were synthesized as potential antiulcer agents. While none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov This highlights how different substitution patterns can lead to distinct pharmacological profiles.

Role of the C-8 Fluoro Substituent in SAR

The introduction of a fluorine atom at the C-8 position of the imidazo[1,2-a]pyridine ring has been a key strategy in medicinal chemistry, primarily due to its ability to act as a bioisosteric replacement for a nitrogen atom. nih.govnih.gov The C-8 fluoro substituent has been shown to mimic the physicochemical properties of the nitrogen atom in the analogous imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govresearchgate.net

In a study focused on developing c-Met inhibitors, the substitution at the C-8 position was systematically investigated. nih.gov The results demonstrated that an 8-fluoro substituent was optimal for inhibitory activity.

Table 2: Impact of C-8 Substitution on c-Met Inhibition nih.gov

Compound C8-Substituent c-Met IC50 (nM) EBC-1 cell IC50 (µM)
15a H 2180 >10
15c CF3 >10000 >10
15f Cl 25.6 1.1

| 15g | F | 7.8 | 0.27 |

The enhanced activity of the 8-fluoro analog (15g) can be attributed to the electron-withdrawing nature of the fluorine atom, which increases the electron deficiency of the bicyclic aromatic ring system. This, in turn, strengthens the π-π stacking interaction with the tyrosine residue (Tyr-1230) in the active site of the c-Met kinase. nih.gov In contrast, the bulkier trifluoromethyl group at the C-8 position (15c) was detrimental to activity, likely due to steric hindrance. nih.gov The 8-chloro derivative (15f), being more electron-rich than the 8-fluoro analog, resulted in a weaker interaction with Tyr-1230 and consequently, lower inhibitory activity. nih.gov

Influence of the C-2 p-Tolyl Group on Compound Activity

The p-tolyl group at the C-2 position of the imidazo[1,2-a]pyridine scaffold is a common feature in many biologically active compounds of this class. While the specific contribution of the p-tolyl group can be target-dependent, it generally influences the compound's lipophilicity, steric profile, and potential for π-π interactions.

In the context of anti-inflammatory agents, the presence of a 2-aryl group is often crucial for activity. For example, in the previously mentioned compound MIA, the 2-(4-(methylsulfonyl)phenyl) group, a substituted phenyl ring, is a key component. nih.gov The p-tolyl group, with its methyl substituent, can enhance binding to hydrophobic pockets within a target protein.

Furthermore, in a series of imidazo[1,2-a]pyridines designed as selective COX-2 inhibitors, the C-2 phenyl ring was substituted with a p-methylsulfonyl group, which was found to be essential for high potency and selectivity. researchgate.net While not a p-tolyl group, this highlights the importance of para-substitution on the C-2 phenyl ring for directing interactions within the enzyme's active site. The methyl group of the p-tolyl moiety can provide a similar, albeit less polar, interaction.

Analysis of Linker and Peripheral Substituent Effects on the Imidazo[1,2-a]pyridine Scaffold

The introduction of linkers and various peripheral substituents at different positions of the imidazo[1,2-a]pyridine core allows for the fine-tuning of a compound's pharmacological properties. These modifications can impact solubility, cell permeability, and target engagement.

In the development of Nek2 inhibitors, the nature of the substituent on the C-2 phenyl ring and the group at the C-3 position were systematically varied. documentsdelivered.com It was observed that different aromatic and heteroaromatic rings at these positions significantly influenced the antiproliferative activity.

Furthermore, a study on 3-substituted imidazo[1,2-a]pyridines as antiulcer agents explored the effect of various side chains at the C-3 position. nih.gov These side chains were elaborated to include primary amines which were then reacted to introduce different heterocyclic moieties. The nature of these peripheral groups was found to be critical for the observed cytoprotective effects.

Bioisosteric Replacement Studies Involving 8-Fluoroimidazo[1,2-a]pyridine (B164112)

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is replaced by another with similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. mdpi.com The 8-fluoroimidazo[1,2-a]pyridine core has been successfully employed as a bioisostere for the imidazo[1,2-a]pyrimidine scaffold. nih.govresearchgate.net

In a seminal study, the 8-fluoroimidazo[1,2-a]pyridine moiety was established as a physicochemical mimic of the imidazo[1,2-a]pyrimidine ring system. nih.gov This was demonstrated in the context of allosteric modulators of the GABAA receptor. The replacement of the nitrogen atom at the 8-position of the imidazo[1,2-a]pyrimidine with a C-F group resulted in a compound with a similar receptor and efficacy profile. This bioisosteric replacement was explored to mitigate potential off-target effects, specifically α1 agonism. researchgate.net

This concept was further applied in the design of novel c-Met inhibitors. nih.gov Researchers replaced the nitrogen atom at the 8-position of a triazolopyrazine scaffold with a C-F bond in an imidazo[1,2-a]pyridine core. The rationale was to mimic the electron-deficient nature of the original scaffold, which is crucial for the π-π stacking interaction with Tyr-1230 in the c-Met active site. nih.gov This strategy successfully led to the identification of potent and selective c-Met inhibitors. nih.gov

These studies validate the utility of the 8-fluoroimidazo[1,2-a]pyridine scaffold as a valuable bioisostere in drug discovery, offering an alternative chemical space for the optimization of lead compounds.

Molecular and Cellular Mechanism of Action Studies

Identification of Putative Molecular Targets

The identification of molecular targets is a crucial step in understanding the pharmacological profile of a compound. For the imidazo[1,2-a]pyridine (B132010) class, enzyme inhibition assays and receptor binding studies have identified several putative targets.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit or activate a range of enzymes, suggesting potential therapeutic applications in oncology, metabolic disorders, and infectious diseases.

Key findings from these profiling studies include:

Kinase Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), including clinically relevant mutants that confer resistance to other inhibitors. nih.gov This suggests a potential role in acute myeloid leukemia (AML).

AMPK Activation: A series of imidazo[1,2-a]pyridines were found to be activators of Adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov One active compound demonstrated an EC50 of 11.0 nM. nih.gov

Heparanase-1 Inhibition: A tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative was identified as a lead compound for inhibiting heparanase-1 (HPSE1), an enzyme implicated in proteinuric diseases. nih.gov

Antitubercular Targets: The imidazo[1,2-a]pyridine amide class of antitubercular agents targets QcrB, a subunit of the cytochrome bcc complex essential for the oxidative phosphorylation pathway in Mycobacterium tuberculosis. rsc.org

Table 1: Enzyme Modulation by Imidazo[1,2-a]pyridine Derivatives

Derivative Class Target Enzyme Activity Potency (IC50/EC50) Potential Indication
Imidazo[1,2-a]pyridine-pyridine FLT3 Kinase Inhibition Sub-micromolar Acute Myeloid Leukemia nih.gov
Imidazo[1,2-a]pyridines AMPK Activation 11.0 nM Diabetic Nephropathy nih.gov
Imidazo[1,2-a]pyridine amides QcrB (Mtb) Inhibition ≤0.006 µM (MIC) Tuberculosis rsc.org

Receptor binding assays have demonstrated that the imidazo[1,2-a]pyridine core structure is a versatile scaffold for targeting several receptor systems, most notably in the central nervous system. The 8-fluoro substitution, in particular, has been explored as a bioisosteric replacement for other chemical groups to modulate receptor affinity and selectivity. nih.gov

GABA-A Receptors: The 8-fluoroimidazo[1,2-a]pyridine (B164112) core has been successfully used as a bioisosteric mimic for the imidazo[1,2-a]pyrimidine (B1208166) ring in developing allosteric modulators of the GABA-A receptor. nih.gov Many 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives show high affinity for the benzodiazepine (B76468) binding site on GABA-A receptors, acting as positive allosteric modulators (PAMs) that enhance GABA-evoked chloride currents. nih.govresearchgate.netsemanticscholar.org The selectivity for different α-subunits of the GABA-A receptor can be tuned by modifying substituents on the imidazo[1,2-a]pyridine ring system. nih.gov

Melatonin (B1676174) Receptors: A novel class of 2-phenylimidazo[1,2-a]pyridines has been designed as melatonin receptor ligands. researchgate.netnih.gov Specific derivatives have shown high affinity for both MT1 and MT2 receptor subtypes, with Ki values in the nanomolar range. researchgate.netnih.gov

Peripheral Benzodiazepine Receptors (PBR): In addition to central benzodiazepine receptors (CBR), numerous N,N-dialkyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have been synthesized and found to be high-affinity and selective ligands for the PBR (now known as the 18 kDa translocator protein, TSPO). nih.gov

Constitutive Androstane (B1237026) Receptor (CAR): Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered as potent and direct agonists of the human constitutive androstane receptor (CAR), a nuclear receptor that regulates the metabolism of xenobiotics and endobiotics. nih.gov

Table 2: Receptor Binding Affinities of Imidazo[1,2-a]pyridine Derivatives

Derivative Class Receptor Target Binding Affinity (Ki / IC50) Receptor Family
2-Phenylimidazo[1,2-a]pyridines Melatonin (MT1) 28 nM GPCR researchgate.netnih.gov
2-Phenylimidazo[1,2-a]pyridines Melatonin (MT2) 8 nM GPCR researchgate.netnih.gov
2-Phenylimidazo[1,2-a]pyridines Central Benzodiazepine (CBR) Nanomolar range Ligand-gated ion channel nih.gov
2-Phenylimidazo[1,2-a]pyridines Peripheral Benzodiazepine (PBR/TSPO) Nanomolar range Mitochondrial protein nih.gov

Elucidation of Signaling Pathway Modulation

By engaging with their molecular targets, imidazo[1,2-a]pyridine derivatives can perturb and disrupt cellular signaling pathways, which underlies their broader biological effects.

Studies at the cellular level have begun to map the downstream consequences of target engagement by imidazo[1,2-a]pyridines. For instance, imidazo[1,2-a]pyridine derivatives identified as AMPK activators were shown to modulate pathways related to oxidative stress in renal fibroblasts. nih.gov In high-glucose conditions, these compounds increased the levels of phosphorylated AMPK (p-AMPK) and phosphorylated acetyl-CoA carboxylase (p-ACC). nih.gov This activation led to a decrease in the levels of transforming growth factor-beta 1 (TGF-β1) and a reduction in reactive oxygen species (ROS), indicating a disruption of pathways involved in diabetic nephropathy. nih.gov

The mechanism of action for some imidazo[1,2-a]pyridine derivatives involves the modulation of protein-protein interactions. The function of GABA-A receptors, which are pentameric protein complexes, is dependent on the precise interaction between its constituent subunits. As positive allosteric modulators, imidazo[1,2-a]pyridines bind at the interface between α and γ subunits, stabilizing a receptor conformation that has a higher affinity for the neurotransmitter GABA. semanticscholar.org This modulation enhances the receptor's function without directly activating it, a hallmark of influencing protein-protein interactions within a larger complex. Furthermore, computational studies have suggested that certain imidazo[1,2-a]pyrimidine derivatives may act as dual inhibitors that block the protein-protein interaction between the human angiotensin-converting enzyme 2 (hACE2) receptor and the SARS-CoV-2 spike protein, thereby preventing viral entry. nih.gov

Molecular Level Interactions and Binding Modes

Molecular docking and computational studies have provided detailed hypotheses about the specific interactions between imidazo[1,2-a]pyridine ligands and their biological targets. These models reveal common binding motifs.

The imidazo[1,2-a]pyridine scaffold typically engages in a combination of interactions within the binding pockets of its targets:

Hydrogen Bonds: The nitrogen atoms within the fused heterocyclic ring system are frequently involved in forming crucial hydrogen bonds with amino acid residues. For example, docking studies with AMPK showed hydrogen bonding with Asn111 and Lys29. nih.gov In models of FLT3 kinase, the imidazo[1,2-a]pyridine fragment forms hydrogen bonds with the hinge region residue C694. nih.gov

π-π Stacking: The aromatic nature of the imidazo[1,2-a]pyridine core and the 2-(p-tolyl) substituent allows for favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine in the binding site. semanticscholar.org

Hydrophobic Interactions: The phenyl and tolyl groups, along with the heterocyclic core, can engage in hydrophobic interactions with nonpolar residues in the target's binding pocket, contributing significantly to binding affinity. semanticscholar.org

Ligand-Target Docking and Interaction Analysis

Molecular docking studies are a cornerstone in understanding the interaction between a ligand, such as 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine, and its biological target. For the broader class of imidazo[1,2-a]pyridine derivatives, the GABA-A receptor is a well-established target. These compounds typically bind to the benzodiazepine (BZD) site located at the interface between the α and γ subunits of the receptor.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the binding mode can be inferred from studies on analogous compounds. The 8-fluoroimidazo[1,2-a]pyridine core is recognized as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine scaffold found in some GABA-A receptor modulators. nih.gov This suggests a similar binding orientation within the BZD pocket.

Docking analyses of related fluorinated imidazo[1,2-a]pyridines reveal key interactions that are likely conserved for this compound. nih.gov The imidazo[1,2-a]pyridine nucleus is positioned to form crucial interactions with amino acid residues in the binding site. The p-tolyl group at the 2-position is expected to engage in hydrophobic interactions and potentially π-π stacking with aromatic residues.

Key interactions for similar ligands at the α1/γ2 interface of the GABA-A receptor include:

π-π Stacking: The aromatic rings of the imidazo[1,2-a]pyridine core and the p-tolyl substituent are likely to form π-π stacking interactions with tyrosine (Tyr) and phenylalanine (Phe) residues. Specifically, residues such as Tyr210 from the α1 subunit and Phe77 from the γ2 subunit are known to be involved in such interactions with benzodiazepine site ligands. nih.gov

Hydrophobic Interactions: The lipophilic nature of the p-tolyl group facilitates hydrophobic interactions with a pocket of nonpolar amino acid residues, including Phe100, Tyr160, and Val203 in the α1 subunit, and Tyr58 in the γ2 subunit. nih.gov These interactions are critical for the stable binding of the ligand.

Hydrogen Bonding: While the core structure of this compound does not possess strong hydrogen bond donors, the nitrogen atoms within the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors, potentially interacting with nearby residues.

Interaction TypePotential Interacting Residues (GABA-A Receptor α1/γ2 Interface)Contributing Moiety of the Ligand
π-π StackingTyr210 (α1), Phe77 (γ2)Imidazo[1,2-a]pyridine ring, p-tolyl group
Hydrophobic InteractionsPhe100 (α1), Tyr160 (α1), Val203 (α1), Tyr58 (γ2)p-tolyl group
Hydrogen Bond AcceptorPotential donor residues in the binding pocketNitrogen atoms of the imidazo[1,2-a]pyridine ring

Conformational Analysis in the Binding Site

Upon binding to its target, a ligand often adopts a specific, low-energy conformation to maximize its interactions with the receptor. Conformational analysis of this compound within the binding site would reveal the spatial arrangement of its constituent parts.

For imidazo[1,2-a]pyridine derivatives, the molecule typically orients itself in an oblique insertion into the binding pocket at the α1/γ2 interface. nih.gov The planar imidazo[1,2-a]pyridine core would lie within the pocket, while the p-tolyl group at the 2-position would extend into a hydrophobic sub-pocket.

The rotational freedom between the imidazo[1,2-a]pyridine core and the p-tolyl group is a key conformational parameter. The dihedral angle between these two ring systems will adjust to optimize the hydrophobic and π-π stacking interactions with the surrounding amino acid residues. This optimal conformation is crucial for achieving high binding affinity. The fluorine substitution at the 8-position is not expected to introduce significant steric hindrance that would drastically alter the preferred conformation compared to non-fluorinated analogs, but it can influence the electronic distribution and thus the nature of the interactions.

Molecular dynamics simulations of similar compounds bound to the GABA-A receptor could provide further insight into the stability of the binding pose and the dynamic conformational changes that occur. Such studies would illuminate how the ligand and receptor adapt to each other to form a stable complex, which is essential for the compound's modulatory effect on the receptor.

Preclinical Biological Evaluation in Model Systems

In Vitro Biological Activity Assessment

In vitro assays using cell lines, microbes, and isolated enzymes or receptors provide foundational knowledge of a compound's biological effects at a cellular and molecular level.

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have consistently demonstrated cytotoxic effects against a variety of human cancer cell lines. nih.gov This suggests that 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine could possess antiproliferative properties. For instance, studies on novel imidazo[1,2-a]pyridine compounds (IPs) have shown potent activity against breast cancer cells. nih.gov

One study identified that compounds IP-5 and IP-6 exerted a strong cytotoxic impact on the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov Another related compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), also showed dose-dependent cytotoxic effects in breast and ovarian cancer cells. nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this chemical class. nih.gov The antiproliferative effects of various imidazo[1,2-a]pyridine-based compounds have been documented against a wide range of cancer cell lines. nih.gov

Table 1: Cytotoxicity of Structurally Related Imidazo[1,2-a]pyridine Derivatives

Compound Cell Line IC50 Value Source
IP-5 HCC1937 (Breast Cancer) 45 µM nih.gov
IP-6 HCC1937 (Breast Cancer) 47.7 µM nih.gov
IP-7 HCC1937 (Breast Cancer) 79.6 µM nih.gov
MIA MDA-MB-231 (Breast Cancer) Dose-dependent nih.gov

The imidazo[1,2-a]pyridine nucleus is a core component of various agents with demonstrated antimicrobial activity. nih.gov Compounds from this class have shown activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria. nih.govmdpi.com

For example, certain synthetic derivatives have exhibited promising antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. mdpi.com The broad biological activity of the scaffold extends to antituberculosis properties. nih.gov This suggests that this compound could be investigated for its potential efficacy against various microbial strains. The specific substitution patterns on the imidazo[1,2-a]pyridine ring are crucial in determining the potency and spectrum of antimicrobial action. nih.gov

Compounds featuring the imidazo[1,2-a]pyridine scaffold have been identified as potent modulators of key enzymes, particularly protein kinases, which are critical targets in oncology.

One study discovered an imidazo[1,2-a]pyridine derivative as a novel inhibitor of phosphoinositide 3-kinase (PI3K) p110α, with an initial IC50 of 0.67 µM. nih.gov Optimization of this lead structure led to compounds with significantly increased potency, demonstrating IC50 values as low as 0.0018 µM. nih.gov Another research effort identified an imidazo[1,2-a]pyridine-pyridine derivative as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), including clinically relevant drug-resistant mutants. nih.gov The core scaffold binds to the hinge region of the kinase, a common interaction mode for kinase inhibitors. nih.gov These findings indicate that the this compound framework is well-suited for designing specific enzyme inhibitors.

Table 2: Enzyme Inhibition by Structurally Related Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Enzyme IC50 Value Source
Imidazo[1,2-a]pyridine Derivative (2a) PI3 Kinase p110α 0.67 µM nih.gov
Optimized Imidazo[1,2-a]pyridine (2g) PI3 Kinase p110α 0.0018 µM nih.gov

The 8-fluoro substitution on the imidazo[1,2-a]pyridine ring is of particular significance for receptor-binding activity. Research has established the 8-fluoroimidazo[1,2-a]pyridine (B164112) core as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govresearchgate.net This mimicry was demonstrated in the context of allosteric modulators for the GABA-A receptor, a key target for treating neurological disorders like anxiety and sleep disorders. nih.gov The fluorine atom mimics the physicochemical properties of a nitrogen atom in the pyrimidine (B1678525) ring, demonstrating the utility of this specific structural modification in designing receptor ligands. nih.govresearchgate.net

Furthermore, derivatives with a 2-phenyl substitution, which is structurally similar to the 2-(p-tolyl) group, have been developed as a novel class of melatonin (B1676174) receptor ligands. researchgate.net One such compound, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, showed good binding affinity for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) melatonin receptor subtypes. researchgate.net This highlights the potential of the 2-aryl imidazo[1,2-a]pyridine scaffold, and by extension this compound, to interact with important G-protein coupled receptors.

Table 3: Receptor Binding Affinity of Structurally Related Imidazo[1,2-a]pyridine Derivatives

Compound Receptor Subtype Binding Affinity (Ki) Source
Compound 13* Melatonin MT1 28 nM researchgate.net
Compound 13* Melatonin MT2 8 nM researchgate.net

In Vivo Biological Activity in Preclinical Animal Models (Excluding Clinical Efficacy)

While in vitro assays establish a compound's activity at a cellular level, in vivo studies in animal models are crucial for understanding its pharmacological effects within a complex biological system.

The therapeutic potential suggested by in vitro studies of imidazo[1,2-a]pyridine derivatives has been substantiated in preclinical animal models. In an oncology context, a potent and selective PI3K p110α inhibitor based on this scaffold was evaluated in a mouse HeLa xenograft model. nih.gov When administered intraperitoneally, the compound led to a 37% suppression of tumor growth, demonstrating that the in vitro enzymatic inhibition translates to pharmacological activity in a disease model. nih.gov This result underscores the potential for compounds like this compound to exhibit efficacy in in vivo settings for diseases such as cancer.

Preclinical Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In Vitro Metabolic Stability in Liver Microsomes

No data has been reported on the in vitro metabolic stability of this compound. Studies using liver microsomes from various species, which are standard for assessing the metabolic fate of new chemical entities, have not been published for this compound. Therefore, its susceptibility to metabolism by hepatic enzymes remains uncharacterized.

In Vivo Bioavailability and Distribution in Animal Models

Information regarding the in vivo bioavailability and tissue distribution of this compound in animal models is not available. Preclinical studies that would determine the extent and rate of its absorption into the systemic circulation and its subsequent distribution to various tissues have not been documented in scientific literature.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For derivatives of the imidazo[1,2-a]pyridine (B132010) class, DFT methods are employed to elucidate their electronic structure, reactivity, and spectroscopic properties. nih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting non-covalent interactions with biological targets. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis characterizes the nature of chemical bonds and intermolecular interactions within the system. nih.gov

For 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine, the introduction of a highly electronegative fluorine atom at the 8-position is expected to significantly alter the MEP and the energies of the frontier orbitals compared to its non-fluorinated parent. The electron-donating p-tolyl group at the 2-position further influences the electronic landscape. DFT calculations can precisely quantify these effects, providing a theoretical basis for the compound's interaction with biological macromolecules.

Molecular Docking and Scoring for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or other biological target.

Studies on the broader class of imidazo[1,2-a]pyridine derivatives have demonstrated their potential to interact with a variety of biological targets. Docking simulations have been instrumental in identifying these potential targets and elucidating the specific interactions that stabilize the ligand-protein complex. For instance, related compounds have been evaluated as covalent inhibitors for challenging cancer targets like KRAS G12C. rsc.org In silico studies of other fluoro-imidazo[1,2-a]pyridine derivatives have explored their binding modes with enzymes such as urease. researchgate.net

A typical molecular docking workflow for this compound would involve:

Generating a 3D model of the compound.

Identifying a potential biological target (e.g., a kinase, enzyme, or receptor).

Using a docking algorithm to place the compound into the target's binding site in multiple possible conformations.

Using a scoring function to estimate the binding affinity for each conformation, with lower scores generally indicating a more favorable interaction.

The analysis of the resulting docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity and selectivity.

Table 1: Potential Biological Targets for Imidazo[1,2-a]pyridine Derivatives Identified Through Molecular Docking.
Derivative ClassPotential Biological TargetTherapeutic Area
Imidazo[1,2-a]pyridine Covalent InhibitorsKRAS G12COncology
6-Fluoro-imidazo[1,2-a]pyridine-OxazolesUreaseGastrointestinal (Anti-ulcer)
Imidazo[1,2-a]pyridinesGABA-A ReceptorNeuroscience

Molecular Dynamics Simulations of Compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the compound-target complex. While docking provides a static snapshot of the binding pose, MD simulations model the movement of atoms in the complex over time, typically on the nanosecond to microsecond scale.

MD simulations can be used to:

Assess the stability of the predicted binding pose from docking.

Calculate the binding free energy with higher accuracy.

Observe conformational changes in both the ligand and the protein upon binding.

Identify the role of solvent molecules in the binding event.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds.

For the imidazo[1,2-a]pyridine scaffold, QSAR studies have been conducted to understand the structural requirements for various biological activities. These models often reveal the importance of specific descriptors, such as:

Hydrophobicity: The lipophilicity of substituents, which influences membrane permeability and interaction with hydrophobic pockets in proteins.

Electronic Properties: Descriptors related to charge distribution, dipole moment, and polarizability, which govern electrostatic and polar interactions.

Steric/Topological Properties: Molecular size, shape, and branching, which determine how well a molecule fits into a binding site.

A QSAR model for a series of analogs of this compound could be developed by systematically varying the substituents on the tolyl ring or the imidazopyridine core and correlating these changes with a measured biological activity. The resulting equation would allow for the prediction of activity for novel derivatives, prioritizing the synthesis of the most promising candidates.

Table 2: Example Descriptors Used in QSAR Models for Imidazo[1,2-a]pyridine Analogs.
Descriptor TypeExample DescriptorProperty Represented
ElectronicHammett Constant (σ)Electron-donating/withdrawing nature of substituents
HydrophobicLogPLipophilicity / Water-octanol partition coefficient
StericMolar Refractivity (MR)Molecular volume and polarizability
TopologicalWiener IndexMolecular branching and compactness

In Silico Evaluation of Physicochemical Mimicry

The concept of physicochemical mimicry, or bioisosterism, is a key strategy in drug design where one part of a molecule is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. Computational methods are highly effective for identifying and validating such mimics.

A notable example relevant to the target compound is the establishment of the 8-fluoroimidazo[1,2-a]pyridine (B164112) core as a physicochemical mimic of the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govresearchgate.net This mimicry was explored to modulate activity at the GABA-A receptor. researchgate.net The rationale is that a carbon-fluorine (C-F) bond can act as a bioisostere for a nitrogen atom in certain heterocyclic contexts.

In silico techniques used to establish this mimicry include the comparison of:

Electrostatic surface potentials: To ensure a similar charge distribution and potential for non-covalent interactions. researchgate.net

pKa values: To ensure a similar ionization state at physiological pH. researchgate.net

These computational analyses demonstrated that the substitution of a nitrogen atom in the pyrimidine (B1678525) ring with a C-F group at the 8-position of the pyridine (B92270) ring results in a core with remarkably similar physicochemical properties. researchgate.net This validates the use of the 8-fluoroimidazo[1,2-a]pyridine scaffold as a viable bioisostere in drug design programs, allowing for the fine-tuning of biological activity and the exploration of new intellectual property space. nih.gov

Analytical Characterization Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and the nature of its chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used in the characterization of imidazo[1,2-a]pyridine (B132010) derivatives. benthamdirect.comed.govresearchgate.net

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of structural information. Based on data from analogous structures, the predicted ¹H NMR spectral data are summarized in the table below. nih.govtci-thaijo.org The protons of the imidazo[1,2-a]pyridine core and the p-tolyl substituent will appear in characteristic regions of the spectrum.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H-3~7.8 - 8.0Singlet (s)
H-5~7.9 - 8.1Doublet (d)
H-6~6.8 - 7.0Triplet (t)
H-7~7.2 - 7.4Doublet of doublets (dd)
H-2', H-6' (Tolyl)~7.8 - 8.0Doublet (d)
H-3', H-5' (Tolyl)~7.2 - 7.4Doublet (d)
CH₃ (Tolyl)~2.4Singlet (s)

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The predicted chemical shifts for the carbon atoms of this compound are presented in the following table, extrapolated from data on similar compounds. nih.govtci-thaijo.org The fluorine atom at the C-8 position is expected to have a notable effect on the chemical shifts of the adjacent carbon atoms.

Carbon Predicted Chemical Shift (ppm)
C-2~145 - 147
C-3~108 - 110
C-5~125 - 127
C-6~112 - 114
C-7~118 - 120
C-8~148 - 152 (Coupling with F)
C-8a~124 - 126
C-1' (Tolyl)~130 - 132
C-2', C-6' (Tolyl)~126 - 128
C-3', C-5' (Tolyl)~129 - 131
C-4' (Tolyl)~138 - 140
CH₃ (Tolyl)~21 - 22

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. ed.govresearchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₄H₁₁FN₂).

Ion Predicted m/z Description
[M+H]⁺227.0985Protonated molecular ion
[M]⁺226.0907Molecular ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific chemical bonds. ed.govresearchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic and aromatic rings, and the C-F stretching vibration.

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C=N Stretch1610 - 1680
C-F Stretch1000 - 1400

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds. For imidazo[1,2-a]pyridine derivatives, reversed-phase HPLC is a common method. A typical HPLC system for the analysis of this compound would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification.

Parameter Typical Condition
Column C18 (Reversed-phase)
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis (typically at 254 nm)
Flow Rate 1.0 mL/min

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given the likely properties of this compound, GC analysis would be a suitable method. A typical GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Parameter Typical Condition
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 280 °C
Oven Temperature Program Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Research Perspectives and Future Directions

Remaining Research Gaps and Unexplored Areas

Despite the extensive research into the broader imidazo[1,2-a]pyridine (B132010) class, significant research gaps remain for the 8-fluoro-2-(p-tolyl) derivative. The 8-fluoro substitution has been effectively used as a bioisosteric replacement for a nitrogen atom in an imidazo[1,2-a]pyrimidine (B1208166) ring, successfully mimicking its physicochemical properties in the context of GABA(A) receptor modulation. nih.govresearchgate.net However, the full potential of this bioisosteric substitution remains largely unexplored in other therapeutic areas.

Key unexplored areas include:

Systematic Biological Profiling: A comprehensive screening of 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine against a wide array of biological targets is lacking. Much of the existing research focuses on derivatives with different substitution patterns. nih.govresearchgate.net

Comparative Analysis: Direct comparative studies between this compound and its non-fluorinated or 7-fluoro analogs are needed to precisely quantify the impact of the 8-fluoro position on efficacy, selectivity, and pharmacokinetic properties.

Exploration of Underexplored Therapeutic Fields: While the scaffold is known for applications in oncology and neuroscience, its potential in areas like anti-ulcer, antiviral, and antiparasitic treatments is less defined for this specific substitution pattern. nih.govresearchgate.net

Potential for Novel Scaffold Design and Derivatization

The this compound structure serves as an excellent starting point for novel scaffold design and further derivatization to optimize biological activity.

Privileged Scaffold for Covalent Inhibitors: The imidazo[1,2-a]pyridine core has been successfully utilized as a novel scaffold for the development of targeted covalent inhibitors, such as those targeting the KRAS G12C mutation in cancer. rsc.org By incorporating a reactive "warhead" onto the this compound scaffold, new covalent inhibitors for various enzymatic targets could be designed.

Bioisosteric Mimicry: The 8-fluoro group has proven to be an effective physicochemical mimic of the imidazo[1,2-a]pyrimidine core, a strategy used to modulate ligand-receptor interactions, particularly for GABA(A) receptor modulators. nih.govresearchgate.net This principle can be extended to other targets where subtle changes in electrostatic potential and hydrogen bonding capacity are desired to improve selectivity or avoid off-target effects.

Functionalization at C3-Position: The C3 position of the imidazo[1,2-a]pyridine ring is a well-established site for chemical modification. nih.gov Introducing diverse functional groups at this position on the this compound core can generate extensive libraries of new chemical entities with potentially enhanced or novel biological activities. For instance, C3-alkylation via multicomponent reactions can rapidly introduce structural diversity. nih.gov

Integration with Advanced Screening Technologies

Future research should leverage advanced screening technologies to accelerate the discovery of new applications for this compound and its derivatives. High-throughput screening (HTS) of large compound libraries against diverse biological targets can rapidly identify novel activities. Furthermore, the integration of in silico screening and molecular modeling can predict potential protein targets and guide the rational design of more potent and selective analogs, optimizing resources before committing to extensive laboratory synthesis and testing.

Development of Advanced Synthetic Methodologies for Analogs

The creation of analog libraries is crucial for establishing structure-activity relationships (SAR). Modern synthetic methodologies can facilitate the efficient and diverse synthesis of derivatives based on the this compound core.

Synthetic MethodologyDescriptionPotential AdvantageReference
Groebke-Blackburn-Bienaymé Reaction (GBBR) A three-component reaction involving an amidine, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyridine core.Enables rapid generation of diverse compound libraries for screening. rsc.org
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction times and often improve yields under eco-friendly conditions (e.g., using ethanol (B145695) as a solvent).Faster, more efficient, and greener synthesis of analogs. mdpi.com
Visible Light-Induced C-H Functionalization A modern photochemical method that allows for the direct introduction of functional groups onto the heterocyclic core without pre-functionalization, often under mild conditions.Allows for late-stage diversification of complex molecules, providing access to novel chemical space. mdpi.com
Aza-Friedel–Crafts Reaction A multicomponent reaction to achieve C3-alkylation of the imidazo[1,2-a]pyridine ring, catalyzed by a Lewis acid.Provides a simple and efficient route to introduce a variety of substituents at the C3 position. nih.gov

These advanced methods can overcome the limitations of traditional synthetic routes, which may require harsh conditions or multiple steps, thereby accelerating the drug discovery process. mdpi.com

Expansion of Mechanistic Understanding

A critical future direction is to move beyond identifying biological activity to understanding the precise molecular mechanisms of action. For related imidazo[1,2-a]pyridine derivatives, several mechanisms have been elucidated, which can serve as a guide for investigating this compound.

Potential mechanisms to investigate include:

Enzyme Inhibition: Analogs have shown inhibitory activity against key enzymes in cancer pathways, such as EGFR, COX-2, and VEGFR2. nih.gov

Receptor Modulation: The scaffold is known to act as a positive allosteric modulator of GABA(A) receptors and has been investigated for its potential as a melatonin (B1676174) receptor ligand. nih.govresearchgate.net

Targeting Protein-Protein Interactions: The use of the scaffold in developing KRAS G12C inhibitors highlights its potential to disrupt critical protein-protein interactions. rsc.org

Interference with Bacterial Processes: Some derivatives are known to target the bacterial beta subunit of DNA gyrase, suggesting a clear mechanism for their antibacterial effects. innovareacademics.in

Detailed biochemical and cellular assays, alongside molecular docking studies, will be essential to clarify how this compound interacts with its biological targets. nih.govinnovareacademics.in

Exploration of New Biological Applications within Preclinical Research

Based on the established activities of the imidazo[1,2-a]pyridine class, this compound and its future analogs hold significant promise for a variety of preclinical applications.

Therapeutic AreaPotential ApplicationSupporting Evidence from Analogs
Oncology Inhibition of tumor growth and angiogenesis.Activity against various cancer cell lines via inhibition of kinases like FLT3-ITD, VEGFR2, and EGFR. nih.govnih.gov
Neuroscience Treatment of anxiety and sleep disorders.Positive allosteric modulation of GABA(A) receptors. nih.gov Potential as melatonin receptor ligands. researchgate.net
Infectious Diseases Development of novel antibacterial and antitubercular agents.Activity against Gram-positive and Gram-negative bacteria, and potent inhibition of Mycobacterium tuberculosis. researchgate.netinnovareacademics.in
Inflammatory Diseases Anti-inflammatory agents.Inhibition of inflammatory enzymes like COX-2. nih.gov

Systematic preclinical evaluation in relevant animal models is the logical next step to validate these potential therapeutic applications and advance the most promising derivatives toward clinical development.

Q & A

Q. What are the key synthetic strategies for 8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives often involves functionalization at specific positions. For example, Friedel-Crafts acylation at the C-3 position using catalytic AlCl₃ in a one-pot reaction has been effective for acetylated derivatives . To introduce the p-tolyl group at C-2, Suzuki-Miyaura coupling or direct arylation could be explored. Fluorination at C-8 may require halogen exchange or electrophilic fluorination. Optimization should focus on solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How do structural features of this compound influence its physicochemical properties?

  • Methodological Answer : Key features include:
  • Fluorine at C-8 : Enhances metabolic stability and modulates electron density, affecting binding to hydrophobic pockets in biological targets .
  • p-Tolyl at C-2 : Contributes to π-π stacking interactions and improves lipophilicity (logP ~2.5–3.0) .
  • Bicyclic core : Ensures planar rigidity, facilitating intercalation with DNA or enzyme active sites.
    Characterization should combine NMR (¹H/¹³C, HSQC for substituent assignment), HRMS for molecular weight confirmation, and X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced anticancer activity?

  • Methodological Answer : SAR analysis from related compounds reveals:
Substituent Biological Impact Source
Methyl at C-6↑ VEGFR2 binding
p-Tolyl at C-2↑ Antimicrobial
Fluoro at C-8↑ Metabolic stability
To enhance anticancer activity, researchers should:
  • Replace the C-3 position with a Mannich base (e.g., morpholine) to improve COX-2 inhibition (IC₅₀ = 0.07 μM) .
  • Introduce sulfonyl groups at C-4 to mimic 8-methyl-2-(4-(methylsulfonyl)phenyl) derivatives, which inhibit STAT3/NF-κB pathways in cancer cells .

Q. What computational models are available to predict the target interactions of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., FLT3) or GABA receptors. For example, acetylated derivatives showed predicted binding to GABA receptors via hydrogen bonding with Arg112 and Tyr157 .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational changes .
  • QSAR : Develop models using descriptors like polar surface area (PSA) and Hammett constants (σ) to correlate substituents with IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Contradictions (e.g., antibacterial inactivity in 2-thiosubstituted derivatives vs. antimicrobial activity in p-tolyl analogs ) may arise from:
  • Assay variability : Standardize MIC testing using CLSI guidelines for Gram-positive/-negative bacteria.
  • Substituent positioning : Compare C-2 vs. C-3 modifications; thioethers at C-2 may lack membrane permeability .
  • Cell-line specificity : Validate anticancer activity across multiple lines (e.g., MCF-7, A549) with controls for apoptosis (Annexin V/PI staining) .

Q. What mechanistic insights explain the anti-inflammatory activity of this compound in cancer models?

  • Methodological Answer : In breast and ovarian cancer cells, analogs like 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) inhibit:
  • STAT3 pathway : Downregulate phospho-STAT3 (Tyr705) via Western blot .
  • NF-κB signaling : Reduce nuclear translocation of p65 (immunofluorescence) and IL-6 secretion (ELISA) .
  • Synergy studies : Combine with curcumin (1:1 molar ratio) to amplify suppression of pro-inflammatory cytokines .

Q. Which strategies enable late-stage functionalization of this compound for library diversification?

  • Methodological Answer :
  • C-3 modification : Use decarboxylative Petasis-like reactions with boronic acids or amines under catalyst-free conditions (yields >70%) .
  • C-8 fluorination : Employ Selectfluor® in acetonitrile at 80°C for 12 hr (monitored by ¹⁹F NMR) .
  • Parallel synthesis : Generate 38+ derivatives via one-pot acylation/alkylation, followed by HPLC purification (C18 column, MeOH/H₂O) .

Q. How can researchers optimize imidazo[1,2-a]pyridine derivatives for selective kinase inhibition?

  • Methodological Answer :
  • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Crystal structures : Resolve co-crystals with kinases (e.g., PI3Kγ) to guide steric bulk introduction (e.g., trifluoromethyl at C-6) .
  • Proteolysis targeting chimeras (PROTACs) : Conjugate derivatives to E3 ligase ligands (e.g., VHL) for targeted degradation .

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